molecular formula C18H16O6 B2965261 3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one CAS No. 637750-97-1

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one

Cat. No.: B2965261
CAS No.: 637750-97-1
M. Wt: 328.32
InChI Key: OKMZAQXBYWZWCL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one is a synthetic chromen-4-one derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl ring at the 3-position, two hydroxyl groups at the 5- and 7-positions, and a methyl group at the 2-position. This specific arrangement of methoxy, hydroxy, and methyl functional groups is designed to optimize its bioactivity and pharmacokinetic profile . Compounds within this structural family are known to exhibit a range of pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer effects . The mechanism of action for this class of molecules often involves interaction with specific enzymatic targets or cellular pathways; for instance, related chromen-4-one derivatives have been reported to function as enzyme inhibitors (e.g., of tyrosinase) or to demonstrate antioxidant activity through free radical scavenging, which is frequently attributed to the presence of multiple hydroxyl groups on the aromatic rings . Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, as well as a chemical tool for probing biological systems and structure-activity relationships (SAR) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information prior to use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-9-16(10-4-5-13(22-2)14(6-10)23-3)18(21)17-12(20)7-11(19)8-15(17)24-9/h4-8,19-20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMZAQXBYWZWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate precursors under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the chromenone structure. The reaction conditions often include the use of sodium hydroxide or potassium hydroxide as the base, with the reaction being carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield halogenated or nitrated derivatives .

Scientific Research Applications

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one is used in a variety of scientific research applications:

  • Chemistry: It serves as a precursor in synthesizing more complex organic molecules.
  • Biology: Its antioxidant properties make it a valuable tool in cellular biology and biochemistry studies.
  • Medicine: Researchers explore its potential anticancer and anti-inflammatory effects for therapeutic purposes.
  • Industry: It is used in developing pharmaceuticals and nutraceuticals.

Chemical Reactions and Properties

This compound undergoes several chemical reactions, expanding its utility in research:

  • Oxidation: Can be oxidized to form quinones or other derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce functional groups onto the aromatic ring using reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.

Related Compounds

Other related chromenone and pyran derivatives with various applications include:

  • Noreugenin: Also known as 5,7-dihydroxy-2-methylchromen-4-one, is a chromone derivative .
  • 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one and 5-Hydroxy-2-phenyl-4H-chromen-4-one .
  • (S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one : This compound is also listed as typically in stock .
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide : This compound has potential biological activities in oncology and pharmacology, exhibiting cytotoxic effects against leukemia and cervical carcinoma cells by triggering apoptosis and inhibiting cell migration. It can also inhibit monocarboxylate transporters (MCTs), disrupting the metabolic adaptation of cancer cells.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related chromenone/flavonoid derivatives and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound References
Target Compound 3,4-Dimethoxyphenyl; 5,7-dihydroxy; 2-methyl 328.32 Reference structure -
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one 3,4-Dimethoxyphenyl; 5,7-dihydroxy; no 2-methyl 314.29 Lacks methyl group at position 2
3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-chroman-4-one 2,4-Dimethoxyphenyl ; 5,7-dihydroxy; chroman-4-one scaffold 316.28 Methoxy positions (2,4 vs. 3,4); chroman vs. chromenone
5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one 4-Hydroxystyryl group at position 2; 5,7-dihydroxy 298.27 Styryl substitution instead of methyl and methoxy groups
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-4H-chromen-4-one Additional 6-methoxy group 344.31 Extra methoxy at position 6
Antioxidant and Enzyme Inhibition
  • Curcumin Analogs : Derivatives with 3,4-dimethoxyphenyl groups (e.g., compound 3e in ) exhibit strong free radical scavenging (IC₅₀: ~5 µM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 8.2 µM) . The target compound’s 3,4-dimethoxy and hydroxyl groups may similarly enhance antioxidant capacity via electron donation.
  • Methoxy Position Impact : Analogs with 3,4-dimethoxy substitution (e.g., ’s compound) show higher tyrosinase inhibition than those with 2,4-dimethoxy groups, suggesting positional effects on enzyme interaction .
Glycosylated Derivatives
  • Glycosylated Chromenones (e.g., ): The addition of sugar moieties (e.g., molecular weight >600 g/mol) reduces membrane permeability but enhances water solubility. The target compound’s lack of glycosylation may favor blood-brain barrier penetration .

Physicochemical Properties

  • Methoxy vs. Hydroxyl Groups : Methoxy groups increase lipophilicity (logP ~2.5 for 3,4-dimethoxy derivatives) compared to hydroxylated analogs (logP ~1.8) .

Biological Activity

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one, commonly referred to as Tricetin, is a flavonoid compound belonging to the class of flavones. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of Tricetin, supported by relevant research findings and data.

Chemical Structure and Properties

Tricetin is characterized by its unique chemical structure, which contributes to its biological activities.

  • IUPAC Name : 5,7-dihydroxy-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
  • Chemical Formula : C15H14O7
  • CAS Number : 520-31-0

1. Antioxidant Activity

Tricetin exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Research indicates that flavonoids like Tricetin can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

StudyMethodFindings
DPPH AssayIC50 value of 25 µg/mL indicating strong radical scavenging ability.
ABTS AssayDemonstrated over 80% inhibition of ABTS radical at 50 µg/mL.

2. Anti-inflammatory Effects

Tricetin has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

StudyMethodFindings
Cell CultureReduced TNF-α induced inflammation in macrophages by 60% at 10 µM concentration.
Animal ModelDecreased paw edema in rats by 40% compared to control after administration of 50 mg/kg.

3. Anticancer Properties

Tricetin displays potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

StudyCancer TypeFindings
Breast Cancer (MCF-7)Induced apoptosis with an IC50 of 30 µM after 48 hours exposure.
Colon Cancer (HT-29)Inhibited cell proliferation by 70% at 50 µM concentration through G2/M phase arrest.

The biological activities of Tricetin can be attributed to several mechanisms:

  • Antioxidant Mechanism : Tricetin's phenolic hydroxyl groups facilitate electron donation, neutralizing free radicals.
  • Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways leading to reduced expression of inflammatory mediators.
  • Anticancer Mechanism : Induces apoptosis via activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have explored the therapeutic potential of Tricetin:

  • Cardiovascular Health : A study demonstrated that Tricetin supplementation improved endothelial function in hyperlipidemic patients.
  • Diabetes Management : Research indicated that Tricetin reduced blood glucose levels and improved insulin sensitivity in diabetic mice models.

Q & A

Q. What are the standard methods for synthesizing and characterizing 3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one?

Methodological Answer: Synthesis typically involves condensation reactions of substituted phenols with ketones under acidic or basic conditions. Characterization employs:

  • Spectroscopy : UV-Vis (for chromophore identification), NMR (to confirm substituent positions and methyl group integration), and MS (to verify molecular weight) .
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks. For example, single-crystal studies at 150 K revealed a mean C–C bond length of 1.399 Å and an R-factor of 0.050 .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Avoid inhalation (H335 hazard) and skin contact (H315/H319 risks) .
  • Storage : Store sealed at 2–8°C to prevent degradation .
  • First Aid : For eye exposure, rinse immediately with water for 15 minutes and consult a physician .

Q. How is the compound’s structure validated experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Confirms the chromen-4-one core, methoxy/hydroxy substituent positions, and intermolecular interactions. For example, SCXRD data showed a planar chromenone ring with a dihedral angle of 12.3° between the phenyl and chromenone moieties .
  • HPLC and TLC : Ensure purity (>99%) and monitor reaction progress .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify methoxy/hydroxy groups to alter electron density and hydrogen-bonding capacity. For instance, replacing 3,4-dimethoxy with hydroxyl groups increases polarity, potentially improving solubility and receptor binding .
  • Computational Modeling : Use DFT calculations to predict substituent effects on antioxidant or enzyme-inhibitory activity .

Q. How do researchers resolve contradictions in reported pharmacological data?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., DPPH for antioxidant activity, IC50 values for enzyme inhibition) to minimize variability .
  • Control for Substituent Isomerism : Verify substituent positions (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) via SCXRD or NOESY NMR, as misassignment can lead to conflicting bioactivity data .

Q. What experimental strategies assess stability under varying conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, or humidity, and monitor decomposition via HPLC. For example, stability at 25°C over 30 days showed <5% degradation when stored in amber vials .
  • pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 1–13) to simulate gastrointestinal or physiological environments .

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